Predicted Lipophilicity (MI LogP) as a Differentiator of Membrane Permeability and Non‑Specific Binding
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and non‑specific assay interference. CAS 477847‑04‑4 integrates two heavy bromine atoms and two heavy chlorine atoms, yielding a predicted MI LogP of **5.58**, which is **1.03 log units higher than the unsubstituted phenyl analog (CAS 477848‑45‑6; predicted MI LogP = 4.55)** and **0.33 log units higher than the 4‑bromophenyl analog (CAS 477847‑05‑5; predicted MI LogP = 5.25)** [1]. This LogP elevation crosses established drug‑likeness thresholds (typically ≤5), making the compound more membrane‑permeable but also potentially more liable to non‑specific binding and solubility limitations. Researchers designing cell‑based assays or in‑vivo PK studies must account for these differences, as they preclude simple extrapolation from the less‑lipophilic analogs.
| Evidence Dimension | Predicted lipophilicity (MI LogP) |
|---|---|
| Target Compound Data | MI LogP = 5.58 |
| Comparator Or Baseline | CAS 477848‑45‑6 (5,7-dibromo‑phenyl analog): MI LogP = 4.55; CAS 477847‑05‑5 (5,7-dibromo‑4‑bromophenyl analog): MI LogP = 5.25 |
| Quantified Difference | +1.03 vs. phenyl analog; +0.33 vs. 4‑bromophenyl analog |
| Conditions | Molinspiration MI LogP prediction (fragment‑based, validated against experimental LogP datasets); widely used in medicinal chemistry for rank‑ordering. |
Why This Matters
A >1 log unit Lipophilicity difference translates to an expected ~10‑fold change in membrane partitioning and potential off‑target binding; procurement of the correct, higher‑LogP compound is essential for maintaining SAR continuity in permeability‑ or toxicity‑focused campaigns.
- [1] Molinspiration Cheminformatics (2026). Predicted MI LogP for CAS 477847‑04‑4, CAS 477848‑45‑6, and CAS 477847‑05‑5. Data calculated using the Molinspiration property engine; methodology validated in: Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment‑based contributions. Journal of Medicinal Chemistry, 43(20), 3714–3717. View Source
